molecular formula C9H7NO2S B573763 8H-[1,3]dioxino[5,4-f][1,3]benzothiazole CAS No. 174451-51-5

8H-[1,3]dioxino[5,4-f][1,3]benzothiazole

Cat. No.: B573763
CAS No.: 174451-51-5
M. Wt: 193.22
InChI Key: RZIQVZFMJDQMDU-UHFFFAOYSA-N
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Description

8H-[1,3]dioxino[5,4-f][1,3]benzothiazole is a heterocyclic compound featuring a benzothiazole core fused with a 1,3-dioxino ring system. The benzothiazole moiety consists of a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur), while the 1,3-dioxino component introduces two oxygen atoms in a six-membered ring. The fusion pattern ([5,4-f]) indicates the specific positions of ring connectivity, which influence the compound’s electronic and steric properties. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The addition of a dioxino ring may modulate solubility, reactivity, and metabolic stability compared to simpler benzothiazoles.

Properties

CAS No.

174451-51-5

Molecular Formula

C9H7NO2S

Molecular Weight

193.22

IUPAC Name

8H-[1,3]dioxino[5,4-f][1,3]benzothiazole

InChI

InChI=1S/C9H7NO2S/c1-6-3-11-5-12-8(6)2-9-7(1)10-4-13-9/h1-2,4H,3,5H2

InChI Key

RZIQVZFMJDQMDU-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C=C2OCO1)SC=N3

Synonyms

8H-[1,3]Dioxino[5,4-f]benzothiazole(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-[1,3]Dioxino[5,4-f]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for 8H-[1,3]Dioxino[5,4-f]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8H-[1,3]Dioxino[5,4-f]benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

8H-[1,3]Dioxino[5,4-f]benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8H-[1,3]Dioxino[5,4-f]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Heterocyclic Compounds

The structural uniqueness of 8H-[1,3]dioxino[5,4-f][1,3]benzothiazole lies in its fused oxygen-containing ring. Below is a comparison with analogous fused heterocycles:

Compound Name Fused Ring System Heteroatoms Key Features
8H-[1,3]dioxino[5,4-f][1,3]benzothiazole Benzothiazole + 1,3-dioxino S, N, O High polarity due to oxygen atoms; potential for improved aqueous solubility.
Thieno[2,3-f]benzothiazole (264620-86-2) Benzothiazole + thiophene S, N, S Sulfur-rich structure; enhanced lipophilicity and π-conjugation.
Thiazolo[4,5-g]isoquinoline (193342-79-9) Isoquinoline + thiazole S, N Nitrogen-rich core; possible applications in coordination chemistry.
Naphtho[1,2-d]thiazole (233-74-9) Naphthalene + thiazole S, N Extended aromatic system; UV-visible absorption properties.

Key Observations:

  • Electronic Effects: The 1,3-dioxino ring introduces electron-withdrawing oxygen atoms, which may reduce aromaticity and alter reactivity compared to sulfur-containing fused rings (e.g., thieno derivatives).
  • Solubility: Oxygen atoms in the dioxino ring could enhance hydrophilicity, whereas thieno or naphtho derivatives are typically more lipophilic.

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